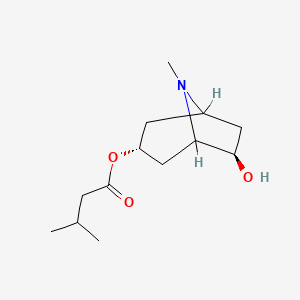

Valeroidine

描述

Overview of the Tropane (B1204802) Alkaloid Class in Natural Product Chemistry

Tropane alkaloids are a class of naturally occurring compounds characterized by the presence of a tropane ring system in their chemical structure. mdpi.comnumberanalytics.comwikipedia.org This bicyclic structure, containing a nitrogen atom at the bridgehead, is a defining feature. numberanalytics.com These secondary metabolites are produced by a variety of plants, most notably those belonging to the Solanaceae family, but also in families such as Erythroxylaceae, Brassicaceae, Euphorbiaceae, and Convolvulaceae. mdpi.combohrium.com With over 200 different tropane alkaloids identified, they can be found in various parts of the plant, including the seeds, fruits, flowers, leaves, and stems. mdpi.com

Tropane alkaloids are broadly categorized into groups such as hyoscyamine (B1674123) and scopolamine (B1681570), cocaine, and calystegines. bohrium.com Despite sharing a basic tropane skeleton, these compounds exhibit a wide range of biological and pharmacological properties. bohrium.com Historically, plants containing tropane alkaloids have been used for medicinal and ritualistic purposes for centuries. researchgate.netndl.go.jp In modern science, they remain a significant area of study due to their diverse physiological effects. researchgate.net

Historical Context of Valeroidine Isolation and Early Characterization Efforts

This compound was first isolated from the Australian plant Duboisia myoporoides in 1939. ed.ac.uk Early research also identified its presence in Erythroxylum monogynum and Erythroxylum zambesiacum. nih.govbiotech-asia.org The initial characterization of this compound established it as the monoisovaleryl ester of a dihydroxytropane. ed.ac.uk

A significant challenge in the early studies was the low natural abundance of this compound, often constituting less than 0.1% of the total alkaloids in the plant source. benchchem.com Furthermore, its separation from structurally similar alkaloids, such as tigloidine, required extensive chromatographic procedures. benchchem.com The absolute stereochemistry of this compound was later determined to be (3R,6R) through correlation with S-(−)-methoxysuccinic acid. benchchem.com The total synthesis of this compound was a significant milestone in its chemical history. rsc.org

Current Research Landscape and Academic Interest in this compound

Contemporary research continues to explore the chemical and biological facets of this compound. Its unique structure and relationship to other tropane alkaloids like cocaine and atropine (B194438) make it a subject of interest for pharmacological investigation. benchchem.com Studies have explored its potential analgesic and anticholinergic effects. benchchem.com

Modern synthetic chemistry has also made significant strides since the initial total synthesis. Enantioselective synthesis methods have been developed, utilizing chiral lithium amides to achieve high enantiomeric excess, addressing the racemization issues encountered in earlier synthetic routes. benchchem.com The biosynthesis of this compound is also an active area of research, with studies indicating its origin from pyruvate-leucine precursors. benchchem.com

Interdisciplinary Relevance in Chemical Biology and Plant Science Research

This compound holds relevance in both chemical biology and plant science. In chemical biology, the study of small molecules like this compound provides tools to probe biological systems. nih.gov Understanding the structure-activity relationships of tropane alkaloids contributes to the broader field of medicinal chemistry and drug discovery. researchgate.net

In plant science, this compound is studied as a secondary metabolite. mdpi.com These compounds are not essential for the primary growth and development of the plant but are believed to play a role in defense against herbivores and pathogens. plantae.org Research has identified this compound as a resistance-related metabolite in barley, where it contributes to the plant's defense against fungal pathogens like Fusarium graminearum. benchchem.com The study of the biosynthesis of such compounds in plants is a key area of plant metabolism research. nih.govnih.gov

Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C13H23NO3 | biosynth.com |

| Molecular Weight | 241.33 g/mol | nih.govbiosynth.com |

| CAS Number | 490-96-0 | nih.govbiosynth.combiocrick.com |

| IUPAC Name | [(3R,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-methylbutanoate | nih.govbiocrick.com |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | biocrick.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(3R,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-8(2)4-13(16)17-10-5-9-6-12(15)11(7-10)14(9)3/h8-12,15H,4-7H2,1-3H3/t9?,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLLVFVOTXZBFO-RUJICJSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1CC2CC(C(C1)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1CC2C[C@H](C(C1)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332039 | |

| Record name | Valeroidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-96-0 | |

| Record name | Valeroidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution Within Biological Systems

Organ-Specific Accumulation and Distribution Patterns

Quantitative and Qualitative Variation Across Plant Organs

Studies investigating the distribution of valeroidine and its related compounds within Valeriana officinalis and other Valeriana species reveal a notable variation across different plant parts. While the presence of this compound has been qualitatively confirmed in various organs, quantitative analyses highlight a higher accumulation in the roots and rhizomes compared to aerial parts like stems, leaves, and flowers scialert.netnih.gov.

For instance, research has shown that total valerenic acid derivatives (which include this compound) in Valeriana species can range from 0.06% to 1.11% (dry weight) across different organs scialert.net. Another study reported total valerenic acid in Valeriana officinalis ranging from 0.02% to 0.07% (w/w), with the highest percentage found in the roots nih.gov. Qualitative thin-layer chromatography (TLC) results have also confirmed the presence of valerenic acid derivatives in all organs of studied plants, but quantitative data consistently points to the underground parts as the primary reservoir scialert.net.

The variation is not only between organs but can also be influenced by factors such as geographical origin, cultivation practices, and even the time of harvest, leading to differences in both the qualitative profile and quantitative amounts of this compound nih.govresearchgate.netfarmaciajournal.com.

Data Table: Comparative this compound Content in Plant Organs (Representative Data)

| Plant Organ | Approximate this compound Content (as % of total valerenic acids) | Notes |

| Roots | Higher | Typically the richest source; values vary by species and conditions |

| Rhizomes | Higher | Similar to roots; often a primary source for extraction |

| Stems | Lower | Generally contains less than underground organs |

| Leaves | Lower | Minimal or trace amounts compared to roots and rhizomes |

| Flowers | Lower | Minimal or trace amounts compared to roots and rhizomes |

Note: Specific quantitative data for this compound alone is often reported as part of total valerenic acids or sesquiterpene acids. The table reflects general trends observed in studies on valerenic acid derivatives.

Methodologies for Natural Product Isolation and Initial Detection in Complex Matrices

The isolation and detection of this compound from complex plant matrices, such as Valeriana officinalis extracts, involve a series of well-established phytochemical techniques. These methods aim to efficiently extract the target compound and then separate it from other co-occurring substances for subsequent identification and quantification.

Extraction Protocols for this compound from Plant Tissues

Extraction is the crucial first step to liberate this compound from the plant matrix. Various protocols are employed, with solvent selection being a key determinant of extraction efficiency. Commonly used solvents for extracting sesquiterpene acids like this compound from Valeriana species include dichloromethane (B109758) (DCM), methanol (B129727), and ethanol (B145695) scialert.netindexcopernicus.com.

Typical extraction procedures involve maceration or sonication of dried and powdered plant material (roots and rhizomes are preferred) with the chosen solvent. For instance, plant organs might be extracted with dichloromethane for a specific duration scialert.net. Optimized protocols often focus on parameters such as solvent-to-solid ratio, extraction time, temperature, and the number of extraction cycles to maximize yield while minimizing degradation of these compounds, which can be sensitive to heat and pH researchgate.net. Supercritical fluid extraction (SFE) using carbon dioxide is also a potential method for extracting these lipophilic compounds, offering advantages in terms of solvent use and potential for higher selectivity researchgate.net.

Chromatographic Separation Techniques for Natural Extracts

Following extraction, crude plant extracts are complex mixtures containing numerous compounds. Chromatographic techniques are indispensable for separating this compound from these matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for both qualitative and quantitative analysis of this compound. Reversed-phase HPLC, often employing C18 columns with mobile phases consisting of mixtures of acetonitrile (B52724) or methanol and water/acidified water, is effective for separating valerenic acid derivatives indexcopernicus.comnih.gov.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for preliminary separation and detection. Mobile phases like hexane-ethyl acetate-glacial acetic acid mixtures on silica (B1680970) gel plates are commonly used. Visualization of this compound spots is achieved using specific spray reagents (e.g., anisaldehyde-sulphuric acid) or under UV light after separation scialert.netresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): While sesquiterpene acids can be less volatile, GC-MS can be employed, sometimes after derivatization, for the identification and quantification of this compound and related compounds, providing valuable structural information through mass spectral data indexcopernicus.com.

Column Chromatography: For purification purposes, column chromatography using silica gel or other stationary phases can be employed to isolate larger quantities of this compound from enriched fractions obtained by other methods.

Preliminary Detection using Spectroscopic and Mass Spectrometric Screening

Once separated or in enriched fractions, spectroscopic and mass spectrometric techniques are critical for the preliminary identification and characterization of this compound.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of this compound, aiding in its identification. Techniques like GC-MS or LC-MS are powerful tools for this purpose, allowing for the detection of the compound even at low concentrations within complex mixtures indexcopernicus.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is essential for definitive structure elucidation. It provides detailed information about the arrangement of atoms and functional groups within the this compound molecule.

UV-Visible (UV-Vis) Spectroscopy: this compound, like other sesquiterpene acids, exhibits characteristic absorption in the UV region, typically around 212-225 nm, which can be used for its detection and quantification in conjunction with chromatographic methods scialert.net.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, offering complementary data for identification and characterization.

Compound List:

this compound

Valerenic acid

Acetoxyvalerenic acid

Hydroxyvalerenic acid

Valerenal

Valeranone

Valeranol

Valtrate

Isovaltrate

Acevaltrate

Didrovaltrate

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Precursors and Intermediates for Tropane (B1204802) Alkaloids

The biosynthesis of tropane alkaloids (TAs) generally commences with amino acids, primarily ornithine and arginine, which are interconvertible through the pyrroline-5-carboxylate intermediate mdpi.comuomustansiriyah.edu.iq. These amino acids contribute to the formation of the nitrogen-containing heterocyclic ring system. A key early step involves the decarboxylation of ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC) frontiersin.orgpnas.orgnih.gov. Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine (NMP) pnas.orgbiocyclopedia.comnih.govmdpi.comresearchgate.net. NMP is further oxidized by N-methylputrescine oxidase (MPO) to 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation mdpi.comnih.govoup.com.

The formation of the second ring of the tropane core is thought to involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with units derived from acetyl-CoA, likely through acetoacetate (B1235776), to form intermediates such as 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate. This intermediate can then cyclize and decarboxylate to form tropinone (B130398), the foundational bicyclic tropane skeleton uomustansiriyah.edu.iqiastate.eduacs.orgnih.govnih.gov. Hygrine (B30402), an established precursor in some tropane alkaloid pathways, is formed from the condensation of N-methyl-Δ¹-pyrrolinium with acetoacetate oup.comiastate.eduacs.orgthieme-connect.com. However, studies suggest hygrine may not be a direct precursor for tropine (B42219) and its esters in all species, with acetate-derived intermediates like 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate being more directly implicated in tropinone formation acs.org.

The pathway to scopine (B3395896), the alcohol moiety of valeroidine, involves the reduction of tropinone. This reduction is catalyzed by tropinone reductases (TRs), which are crucial for directing the metabolic flux towards different classes of tropane alkaloids biocyclopedia.comnih.govmdpi.comthieme-connect.comnih.govqmul.ac.uk.

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

The biosynthesis of this compound requires enzymes responsible for forming the tropane core and subsequently esterifying it with angelic acid.

Tropinone reductase I (TR-I) and Tropinone Reductase II (TR-II) are key enzymes that catalyze the stereospecific reduction of tropinone. TR-I reduces tropinone to tropine (3α-tropanol), which is the precursor for hyoscyamine (B1674123) and scopolamine (B1681570), and thus relevant for this compound biosynthesis biocyclopedia.comnih.govmdpi.comthieme-connect.comnih.govqmul.ac.uk. TR-II, on the other hand, reduces tropinone to pseudotropine (3β-tropanol), a precursor for calystegines biocyclopedia.comnih.govmdpi.comthieme-connect.comnih.gov. Both TRs are NADPH-dependent short-chain dehydrogenases/reductases (SDRs) and their activity dictates the metabolic flux towards different tropane alkaloid branches thieme-connect.comnih.gov.

Aminotransferases, such as aromatic aminotransferases (ArATs), are also implicated in tropane alkaloid biosynthesis. For example, ArATs are involved in the diversion of phenylalanine into phenyllactic acid, a precursor for littorine (B1216117), which is a late-stage precursor for scopolamine nih.govnih.govmsu.edu. While not directly involved in the tropane core formation from ornithine, these enzymes are crucial for providing the acyl side chains or intermediates required for esterification in other tropane alkaloids.

This compound is formed by the esterification of scopine with angelic acid. Scopine itself is derived from tropine through hydroxylation, likely catalyzed by hyoscyamine 6β-hydroxylase (H6H) which converts hyoscyamine to 6β-hydroxyhyoscyamine, an intermediate that can lead to scopine pnas.orgnih.gov. The final step in this compound formation is the esterification of the hydroxyl group of scopine with angelic acid. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD (benzylalcohol O-acetyl-, anthocyanin-O-hydroxycinnamoyl-, anthranilate-N-hydroxycinnamoyl/benzoyl- and deacetylvindoline (B137571) 4-O-acetyltransferase) family of enzymes, which are known to utilize CoA thioesters for acylation nih.gov.

Angelic acid is biosynthesized from isoleucine. This pathway involves the desamination of isoleucine, decarboxylation to 2-methylbutyric acid, formation of 2-methylbutyryl-CoA, hydroxylation, and subsequent dehydration to form tiglyl-CoA. Tiglyl-CoA can then isomerize to angelyl-CoA, which is the activated form of angelic acid used in esterification reactions mdpi.comresearchgate.netacs.org.

Genetic and Molecular Regulation of Biosynthetic Gene Expression

The expression of genes encoding enzymes in the tropane alkaloid pathway is tightly regulated, often occurring in specific tissues or cells, and can be influenced by developmental signals and environmental cues ontosight.ai. For instance, putrescine N-methyltransferase (PMT) expression is often root-specific and considered a rate-limiting step pnas.orgnih.govmdpi.com. Methyl jasmonate has been shown to induce the expression of genes like PMT, TR1, and hyoscyamine 6β-hydroxylase (h6h), thereby increasing tropane alkaloid accumulation in certain plant tissues nih.gov. Understanding the promoter elements and regulatory proteins associated with these genes is crucial for manipulating their expression levels for enhanced production ontosight.aitechnologynetworks.com.

Investigational Approaches to Elucidate Biosynthetic Routes

Elucidating tropane alkaloid biosynthetic routes has historically relied on various experimental techniques. Radioisotope-labeled precursor feeding studies, followed by chemical degradation and analysis, have been instrumental in tracing the metabolic flow and identifying intermediates oup.comiastate.eduthieme-connect.comcapes.gov.brscispace.com. For example, feeding studies with labeled ornithine and acetate (B1210297) have helped map the origins of the tropane ring carbons and nitrogen mdpi.comuomustansiriyah.edu.iqiastate.edu.

More advanced methods such as metabolic flux analysis (MFA) provide quantitative insights into the rates of biochemical reactions within metabolic networks iastate.eduresearchgate.net. Additionally, transcriptomic analyses of specific plant tissues, such as root transcriptomes, have aided in identifying genes encoding enzymes involved in the pathway, including those for tropinone biosynthesis and littorine formation msu.edutechnologynetworks.compnas.org.

Metabolic Engineering Strategies for Enhanced or Modified Production in Research Systems

Metabolic engineering offers powerful strategies to increase the production of tropane alkaloids like this compound, either in their native plant hosts or in heterologous systems such as engineered yeast frontiersin.orgmdpi.comnih.govtechnologynetworks.compnas.orgacs.organtheia.biojipb.netresearchgate.net. Key approaches include:

Overexpression of Biosynthetic Genes: Introducing or overexpressing genes encoding rate-limiting enzymes (e.g., PMT, TRs, H6H) can enhance flux through the pathway frontiersin.orgpnas.orgmdpi.comjipb.net. For example, simultaneous overexpression of pmt and h6h in Hyoscyamus niger hairy roots significantly increased scopolamine yields pnas.org.

Blocking Competing Pathways: Using antisense genes or other gene silencing techniques can redirect metabolic resources away from competing pathways towards tropane alkaloid synthesis jipb.net.

Heterologous Production in Yeast: Reconstituting the entire tropane alkaloid pathway in Saccharomyces cerevisiae has been achieved, enabling de novo production of hyoscyamine and scopolamine from simple precursors frontiersin.orgnih.govacs.organtheia.bio. This approach allows for controlled production and potential optimization of enzyme activities and transporter functions technologynetworks.compnas.org.

Enzyme Engineering and Selection: Identifying and utilizing enzymes with higher catalytic efficiency or altered substrate specificity from different plant species can improve production frontiersin.orgpnas.org.

These strategies aim to overcome low natural yields, improve consistency, and provide sustainable sources for these valuable pharmaceutical compounds.

Chemical Synthesis and Derivatization Strategies

Historical and Contemporary Approaches to Total Synthesis of Valeroidine

The total synthesis of this compound has been approached through various strategies, building upon the understanding of tropane (B1204802) alkaloid chemistry.

Retrosynthetic analyses for this compound typically identify the tropane core as the central structural element to be constructed or modified. Tropinone (B130398), a well-established precursor in tropane alkaloid chemistry, has served as a key starting material or intermediate in many synthetic pathways researchgate.netbiotech-asia.org. Early synthetic efforts, such as those by Fodor and colleagues, focused on simplified syntheses and the correlation of this compound's stereochemistry with known chiral acids dntb.gov.uarsc.org. More contemporary approaches often utilize optically active keto-lactams as sophisticated building blocks. These precursors allow for the direct introduction of chirality early in the synthesis, facilitating the construction of this compound with defined stereochemistry researchgate.netresearchgate.netresearchgate.net. Hydroxylated tropanones, particularly those functionalized at the 6-position, are also recognized as crucial intermediates in accessing the specific stereochemical arrangement found in this compound researchgate.netresearchgate.net.

The development of stereoselective synthetic methodologies for this compound has been crucial for obtaining the naturally occurring enantiomer and understanding structure-activity relationships. Historical work by Fodor and others established methods for the stereoselective synthesis and configuration of this compound dntb.gov.uarsc.org. Contemporary strategies often leverage the synthesis of chiral intermediates, such as optically active keto-lactams, which are then elaborated into the tropane skeleton with high stereocontrol researchgate.netresearchgate.netresearchgate.net. These methods aim to control the relative and absolute stereochemistry at the C-3 and C-6 positions of the tropane ring, which are critical for this compound's structure. Resolution techniques, involving the separation of racemic mixtures using chiral resolving agents, have also played a role in accessing specific enantiomers of this compound or its precursors collectionscanada.gc.causask.ca.

Enantioselective Synthesis Techniques and Stereocontrol Mechanisms

Achieving enantiopure this compound requires precise control over the formation of its chiral centers. Several techniques have been employed to this end.

Chiral auxiliary reagents, such as Mosher's reagent ((R)-(-)- and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl), have been instrumental in determining the absolute configuration of this compound and related tropane alkaloids dntb.gov.uamdpi.com. By forming diastereomeric esters with hydroxyl groups present in the tropane structure, subsequent analysis via Nuclear Magnetic Resonance (NMR) spectroscopy allows for the assignment of absolute stereochemistry dntb.gov.uamdpi.com. While primarily used for structural elucidation, the principles behind such derivatization can inform the design of synthetic strategies that employ chiral auxiliaries to induce stereoselectivity during bond formation.

While specific enzymatic kinetic resolution or biocatalytic routes directly for this compound are not extensively detailed in the provided literature, the broader field of tropane alkaloid synthesis has seen advances in biocatalysis. For instance, engineered P450 enzymes have demonstrated the ability to selectively oxidize unactivated C–H bonds in cyclic amines, a strategy that could potentially be applied to functionalize tropane precursors stereoselectively researchgate.netresearchgate.net. The development of biocatalytic methods offers a green and highly selective alternative for constructing chiral centers in complex molecules like this compound.

The de novo synthesis of this compound from achiral starting materials relies on stereoselective reactions that establish the molecule's chirality. One prominent strategy involves enantioselective deprotonation using chiral lithium amides. These reagents can generate chiral enolates from achiral ketones, which then undergo subsequent reactions to build stereodefined products researchgate.netcollectionscanada.gc.causask.ca. By carefully designing the reaction sequence and choosing appropriate chiral reagents or catalysts, chemists can construct the tropane skeleton with the desired absolute and relative stereochemistry, starting from simple, achiral precursors. The synthesis of this compound from optically active keto-lactams can also be considered a form of de novo construction if these chiral lactams are themselves prepared stereoselectively from achiral starting materials researchgate.netresearchgate.netresearchgate.net.

Semi-synthesis of this compound from Structurally Related Natural Products

The semi-synthesis of this compound often leverages the availability of structurally related tropane alkaloids or their precursors. A key pathway involves the esterification of a tropane-3,6-diol derivative with isovaleric acid. Natural sources provide access to various hydroxytropanes, which can then be selectively esterified.

One established semi-synthetic approach involves the selective hydrolysis of tropane-3α,6β-diol di-isovalerate. This process yields this compound. For instance, the racemic di-isovalerate has been reported to produce racemic this compound hydrochloride in approximately 40% yield, while the enantiomerically pure (+)-3α,6β-di-isovaleryloxytropane yields natural (-)-Valeroidine in about 30% yield rsc.org. This method highlights the importance of precursor availability and selective functional group manipulation in achieving semi-synthetic targets. The tropane skeleton itself, particularly the 3,6-dihydroxytropane scaffold, serves as a crucial intermediate, readily esterified with various acids, including isovaleric acid, to form different tropane alkaloids researchgate.netdntb.gov.ua.

Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

The synthesis of this compound analogues is crucial for understanding the relationship between its chemical structure and biological activity. Modifications are typically targeted at key positions of the tropane skeleton, including the nitrogen atom (N8), and carbon atoms C3, C6, and C7, as these sites are critical for modulating pharmacological properties researchgate.netresearchgate.net.

Research into tropane alkaloids, including this compound, has explored variations in the ester substituent at the C3 position and the introduction of substituents at the C6 position tuwien.ac.at. For example, studies on benztropines, which share the tropane core, have demonstrated that modifications at the C6 position can significantly impact dopamine (B1211576) transporter (DAT) affinity and inhibitory activity tuwien.ac.at. Similarly, altering the C3 substituent in this compound analogues could influence psychoplastogenic effects researchgate.net. The synthesis of these analogues often involves sophisticated strategies to control stereochemistry, given the inherent challenges in achieving enantioselective synthesis of tropane derivatives researchgate.net.

Table 1: Common Structural Modifications in this compound Analogues for SAR Studies

| Position Modified | Type of Modification | Rationale for SAR Investigation |

| C3 | Ester group variation (e.g., different acyl chains) | To probe the influence of lipophilicity and steric bulk on receptor binding and activity. |

| C6 | Introduction of hydroxyl, ester, or other groups | To explore interactions with binding sites and modulate pharmacokinetic properties. |

| N8 | Alkylation (e.g., different alkyl groups) | To investigate the role of the tertiary amine in receptor interaction and overall activity. |

| C7 | Introduction of substituents | To assess the impact of steric and electronic effects on biological activity. |

Methodologies for Characterization of Synthetic Intermediates and Final Products

The accurate characterization of synthetic intermediates and the final this compound product is paramount to confirm their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the structure of this compound and its synthetic precursors. These techniques provide detailed information about the proton and carbon environments within the molecule, including chemical shifts, coupling constants, and integration values numberanalytics.comfarmaciajournal.comipb.pt. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between atoms and confirming complex structures numberanalytics.comipb.pt.

Mass Spectrometry (MS): Mass spectrometry, including techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), LC-MS/MS (Tandem Mass Spectrometry), and HRMS (High-Resolution Mass Spectrometry), is essential for determining the molecular weight and fragmentation patterns of this compound and its intermediates nih.govcore.ac.ukmeasurlabs.commdpi.com. The molecular ion peak and characteristic fragment ions provide critical data for structural confirmation. For this compound, a molecular weight of approximately 241.33 g/mol has been reported extrasynthese.com.

Infrared (IR) Spectroscopy: FT-IR (Fourier Transform Infrared) spectroscopy is used to identify characteristic functional groups present in this compound, such as ester carbonyls (C=O) and hydroxyl groups (O-H), by analyzing their vibrational frequencies academie-sciences.frresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of synthetic products and to separate mixtures. Coupled with UV-Vis or Mass Spectrometry detectors (HPLC-MS), it allows for both quantification and identification of compounds measurlabs.comtarosdiscovery.comopenaccessjournals.com. Chiral HPLC can be employed to determine the enantiomeric purity of this compound or its precursors if stereochemistry is critical.

Table 2: Key Characterization Techniques for this compound Synthesis

| Technique | Information Provided | Typical Application |

| ¹H NMR Spectroscopy | Proton environments, connectivity, relative abundance. | Structure elucidation of intermediates and final product, confirmation of functional groups. |

| ¹³C NMR Spectroscopy | Carbon skeleton, functional groups, hybridization states. | Confirmation of the tropane core and ester linkage. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural information, atom-to-atom connectivity. | Unambiguous assignment of complex spectra, confirmation of stereochemistry. |

| FT-IR Spectroscopy | Presence of functional groups (e.g., ester C=O, O-H, C-O). | Quick identification of key functional groups, confirmation of successful esterification. |

| Mass Spectrometry (MS) | Molecular weight, molecular formula, fragmentation patterns. | Identification of intermediates and final product, confirmation of molecular identity. |

| HPLC | Purity assessment, separation of mixtures, enantiomeric excess (with chiral column). | Monitoring reaction progress, assessing purity of isolated compounds, chiral resolution. |

| HPLC-MS | Combined separation and mass analysis, identification in complex mixtures. | Purity determination, identification of impurities, analysis of reaction mixtures. |

Advanced Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate details of a molecule's structure in solution. For a compound like Valeroidine, a suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and for establishing the connectivity within the this compound molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the proton-proton connectivities within the tropane (B1204802) ring system and the valeroyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This would allow for the direct assignment of the carbon atom corresponding to each proton in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for identifying quaternary carbons and for connecting different spin systems, for instance, linking the valeroyl side chain to the tropane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is unique in that it reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. columbia.edu This is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the tropane ring. columbia.edu

A comprehensive analysis using these techniques would yield a detailed map of the atomic connections within this compound. However, specific COSY, HSQC, HMBC, or NOESY data for this compound are not currently available in the public domain.

Interactive Data Table: Hypothetical Multidimensional NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Reveals proton-proton coupling networks within the tropane ring and valeroyl chain. |

| HSQC | ¹H - ¹³C (direct) | Assigns each carbon to its directly attached proton(s). |

| HMBC | ¹H - ¹³C (long-range) | Establishes connectivity across quaternary carbons and between different parts of the molecule. |

| NOESY | ¹H - ¹H (through-space) | Determines the relative stereochemistry by identifying protons that are close in space. columbia.edu |

Stereochemical Assignment via Chemical Shift Anisotropy and Coupling Constants

The precise stereochemistry of this compound, including the relative and absolute configuration of its chiral centers, would be determined by a detailed analysis of its NMR parameters.

Chemical Shift Anisotropy: The spatial arrangement of atoms can influence the local magnetic field, leading to changes in chemical shifts. By analyzing these subtle shifts, particularly in a rigid system like the tropane ring, inferences about the orientation of substituents can be made.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. Careful measurement and analysis of these J-values from a high-resolution ¹H NMR spectrum would help to determine the relative stereochemistry of the substituents on the tropane ring.

Unfortunately, specific ¹H NMR spectra with reported coupling constants for this compound are not available to perform this analysis.

Application of Chiral Derivatizing Agents in NMR (e.g., Mosher's Method)

To determine the absolute configuration of a chiral molecule like this compound, a chiral derivatizing agent (CDA) such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be employed. researchgate.netnih.gov This method involves reacting the chiral alcohol or amine with both (R)- and (S)-MTPA to form diastereomeric esters or amides. researchgate.netnih.gov The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the chemical shifts of nearby protons in the ¹H NMR spectrum. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the chiral center can be deduced. researchgate.net

While this is a standard and powerful technique for tropane alkaloids, there are no published studies detailing the application of Mosher's method to this compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) (e.g., FTICR-MS)

High-resolution mass spectrometry provides a very accurate mass measurement, which allows for the determination of the elemental formula of a molecule. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) can achieve mass accuracies in the parts-per-million range. This would be used to confirm the molecular formula of this compound, C₁₃H₂₃NO₃.

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and then subjecting it to fragmentation to produce a series of product ions. The resulting fragmentation pattern is a fingerprint of the molecule and provides valuable information about its structure. By analyzing the neutral losses and the masses of the fragment ions, the connectivity of the different parts of the molecule can be inferred. For this compound, MS/MS analysis would be expected to show characteristic fragmentation of the tropane ring and the loss of the valeroyl side chain.

Despite the power of this technique, detailed MS/MS fragmentation data for this compound are not readily accessible in scientific literature.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Result for this compound |

| HRMS | Elemental Composition | Confirmation of the molecular formula C₁₃H₂₃NO₃. |

| MS/MS | Structural Fragmentation | Characteristic losses of the valeroyl group and fragmentation of the tropane core. |

Spectroscopic Characterization (UV-Vis Spectroscopy) for Chromophoric Elements

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique in the structural analysis of organic compounds, providing information about the presence and electronic environment of chromophores—moieties that absorb light in the UV-Vis region. For a molecule like this compound, which contains ester and hydroxyl functional groups, the utility of UV-Vis spectroscopy lies in confirming the absence of significant conjugation or aromatic systems, which would exhibit characteristic strong absorptions at longer wavelengths.

The expected UV-Vis spectrum of this compound would likely show absorptions at shorter wavelengths, typically below 220 nm, corresponding to n→σ* and π→π* transitions of the ester carbonyl group. The precise wavelength and intensity of these absorptions can be influenced by the solvent environment. While not providing extensive structural detail on its own, UV-Vis spectroscopy serves as a rapid and valuable preliminary step in the broader spectroscopic characterization of this compound, confirming the nature of its electronic system.

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise atomic coordinates and, crucially, the absolute configuration of chiral centers. The successful application of this technique to this compound would require the formation of a high-quality single crystal.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of individual atoms can be determined. For chiral molecules like this compound, anomalous dispersion techniques, often requiring the presence of a heavier atom in the structure or as a salt, can be employed to definitively establish the absolute stereochemistry of each chiral center. While a published crystal structure for this compound is not readily accessible, this method remains the gold standard for unambiguous structural assignment in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopic techniques are essential for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. For this compound, the ester carbonyl group acts as a chromophore that would give rise to a CD signal, known as a Cotton effect. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemical environment around the chromophore, providing critical information for assigning the absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve can also exhibit a Cotton effect in the region of a chromophore's absorption. The shape and sign of the ORD curve are directly related to the stereochemistry of the molecule.

For this compound, experimental CD and ORD spectra would be compared with spectra predicted from theoretical calculations for the possible stereoisomers to determine the correct absolute configuration.

Computational Chemistry in Support of Structural Elucidation and Conformation Analysis

Computational chemistry is an indispensable tool that complements experimental techniques in structural elucidation. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the spectroscopic properties of a molecule with a given stereochemistry.

In the context of this compound, computational methods would be employed to:

Perform Conformational Analysis: Identify the low-energy conformations of the molecule in solution. This is crucial as the observed spectroscopic properties are a population-weighted average of all contributing conformers.

Predict Spectroscopic Data: Calculate theoretical CD and ORD spectra for each possible stereoisomer of this compound. By comparing these calculated spectra with the experimental data, the absolute configuration can be confidently assigned.

Refine Structural Parameters: Optimize the molecular geometry and provide insights into bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's three-dimensional structure.

The synergy between experimental chiroptical spectroscopy and computational chemistry provides a powerful approach for the unambiguous determination of the absolute configuration of complex chiral molecules like this compound, especially in the absence of a single crystal for X-ray analysis.

Molecular and Cellular Biological Activity Investigations

Receptor Interaction and Ligand Binding Studies

Valeroidine, as a tropane (B1204802) alkaloid, is structurally related to compounds known to interact with the central nervous system (CNS). Its potential interactions with key neurotransmitter receptors are a significant area of research.

This compound has been identified as a compound with potential interactions with opioid receptors biosynth.com. As a natural alkaloid, its complex chemical structure suggests a capacity to engage with various CNS receptors. Opioid receptors, such as the mu (μ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors (GPCRs) that play critical roles in pain perception, mood regulation, and sedation proteopedia.orgyoutube.comnih.govpainphysicianjournal.com. Upon binding of an opioid ligand, these receptors typically activate intracellular signaling cascades involving G proteins, leading to downstream effects such as modulation of adenylyl cyclase activity, ion channel function (calcium and potassium channels), and mitogen-activated protein kinase (MAPK) pathways nih.gov.

While direct evidence for this compound's specific binding profile at opioid receptors is limited in the provided literature, its classification as a tropane alkaloid suggests a basis for such interactions biosynth.com. Furthermore, research on related compounds, such as valerenic acid (a constituent of Valerian root), has demonstrated modulation of GABA(A) receptors nih.govnih.gov. GABA(A) receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission in the brain youtube.comyoutube.com. These findings, though not directly on this compound, highlight the potential for tropane alkaloids to interact with neurotransmitter receptor systems.

Specific data detailing the binding affinity of this compound to opioid or GABAergic receptors through competitive ligand binding assays or detailed molecular docking studies for these specific targets are not extensively provided in the reviewed literature snippets. While this compound's interaction with opioid receptors is noted biosynth.com, quantitative measures of its affinity (e.g., Ki values) or its performance in competitive binding assays against known ligands are not explicitly detailed.

Enzyme Modulation and Inhibition Mechanisms

This compound has been investigated for its potential role in modulating enzyme activity, particularly in the context of cellular metabolism.

Molecular docking studies have indicated that this compound can interact with Hexokinase 2 (HK2), a key enzyme in glycolysis jppres.comresearchgate.netresearchgate.net. HK2 catalyzes the first committed step of glucose metabolism, phosphorylating glucose to glucose-6-phosphate, and its upregulation is common in many cancers, making it an attractive therapeutic target researchgate.net. Docking analyses predict that this compound binds to HK2 with a binding affinity of -6.1 kcal/mol jppres.comresearchgate.netresearchgate.net. This interaction is characterized by hydrogen bonds formed between this compound and specific amino acid residues within the HK2 enzyme, including Arginine 91 (Arg91), Serine 155 (Ser155), and Aspartic Acid 209 (Asp209) researchgate.netresearchgate.net. These findings suggest that this compound may act as an inhibitor of HK2 activity, potentially impacting cellular glucose metabolism.

Advanced Analytical Techniques for Research Applications

Quantitative and Qualitative Analysis in Complex Biological Matrices

Analyzing Valeroidine in biological matrices such as plant tissues, cell cultures, or physiological fluids presents a significant challenge due to the presence of numerous interfering compounds. tum.de To overcome this, highly sensitive and selective methods are required to achieve both accurate quantification (quantitative analysis) and comprehensive characterization (qualitative analysis).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique in this compound research. Its high sensitivity and specificity make it ideal for analyzing complex mixtures.

Targeted Profiling: In targeted analysis, the LC-MS/MS system is configured to specifically detect and quantify this compound and other known related alkaloids. tum.de This approach is essential for determining the concentration of this compound in different plant organs or under various experimental conditions. For instance, an HPLC-MS method was developed and validated for the detailed analysis of tropane (B1204802) alkaloids in Duboisia species, allowing researchers to study the influence of genetic and environmental factors on its abundance. tu-dortmund.de

Untargeted Profiling: Untargeted metabolomics aims to capture a broad snapshot of all detectable small molecules in a sample, including this compound. tum.de This is particularly useful for discovering novel biochemical pathways or identifying biomarkers. In a study on grapevine leaves using Direct Infusion Fourier-Transform Ion Cyclotron-Resonance Mass Spectrometry (DI-FTICR-MS), this compound was identified by its protonated molecule ([M+H]+) at an exact mass-to-charge ratio (m/z) of 242.17446. nih.govresearchgate.net Similarly, untargeted LC-MS-based metabolomics was applied to the leaves, stems, and roots of tobacco seedlings, identifying this compound as one of 298 metabolites, with its highest levels found in the roots. acs.org

Table 1: Example of this compound Identification in an Untargeted Metabolomics Study

| Parameter | Value | Reference |

|---|---|---|

| Analytical Platform | DI-FTICR-MS | nih.govresearchgate.net |

| Biological Matrix | Grapevine Leaves | nih.govresearchgate.net |

| Ionization Mode | Positive | nih.govresearchgate.net |

| Observed Ion | [M+H]+ | nih.govresearchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for analyzing volatile or semi-volatile compounds. While this compound itself is not highly volatile, GC-MS can be used to analyze it after a chemical derivatization step, which increases its volatility. This technique has been employed in chemotaxonomic studies of the Convolvulaceae family and other plants containing tropane alkaloids to identify a range of related compounds. extrasynthese.com In broader studies of plant secondary metabolites, GC-MS has been used to identify dozens of compounds, providing crucial data for differentiating plant varieties or species based on their chemical profiles. ethernet.edu.et

The integration of multiple "omics" disciplines, such as metabolomics and proteomics, offers a systems biology perspective on the function of this compound. highlightcomputer.com By correlating the abundance of this compound (metabolomics) with the expression levels of proteins (proteomics), researchers can gain insights into its biosynthetic and metabolic pathways.

A study on tobacco seedlings integrated label-free proteomics with untargeted LC-MS metabolomics. acs.org This dual approach identified 4992 proteins and 298 metabolites, including this compound. The data revealed significant differences in alkaloid biosynthesis pathways between the plant's leaves, stems, and roots, demonstrating that the highest identification level for this compound was in the roots. acs.org This integrated analysis provides a more holistic understanding of alkaloid synthesis and distribution within the plant. acs.orgresearchgate.net

Table 2: Research Findings from Integrated Omics Study on Tobacco Seedlings

| Organ | Key Finding Related to Alkaloids | This compound Identification Level | Reference |

|---|---|---|---|

| Root | Significantly higher content of alkaloids like nornicotine, anatabine, and myosmine. | Highest | acs.org |

| Stem | Intermediate levels of alkaloid precursors. | Lower than root | acs.org |

Standardization and Validation of Analytical Methods for Research Purity and Identity

For research findings to be reliable and reproducible, the analytical methods used must be rigorously standardized and validated. tu-dortmund.de Method validation ensures that the technique is fit for its intended purpose, providing accurate and precise data on the identity and purity of this compound. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the instrument's response is proportional to the analyte concentration over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A study focusing on tropane alkaloids in Duboisia species involved the development and validation of an appropriate HPLC-MS method to ensure the detailed and accurate analysis of these compounds, including this compound. tu-dortmund.de

Automation and Miniaturization in this compound Research Analytics

The fields of natural product research and pharmaceutical lead discovery are increasingly benefiting from automation and miniaturization. archive.orgdokumen.pub While specific applications for this compound are not extensively detailed, the principles are directly applicable. Automation in sample preparation, extraction, and analysis using robotic systems can significantly increase throughput, allowing for the screening of large numbers of biological samples. Miniaturization, through techniques like microfluidics, reduces the consumption of costly reagents and solvents and allows for faster analysis times, which is advantageous in high-throughput screening campaigns to identify and quantify alkaloids in diverse plant extracts. archive.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetyltropine |

| Anatabine |

| Aposcopolamine |

| Arecoline |

| Atropine (B194438) |

| Butropine |

| Hyoscyamine (B1674123) |

| Isoporoidine |

| Laurolitsine |

| Myosmine |

| Nicotine |

| Noratropine |

| Norhyoscyamine |

| Nornicotine |

| Norscopoline |

| Poroidine |

| Scopolamine (B1681570) |

| Tetramethylpyrazine |

| Tigloidine |

| Tropine (B42219) |

| This compound |

Structure Activity Relationship Sar Studies and Analogues

Rational Design of Valeroidine Analogues for Specific Research Probes

The rational design of analogues involves the systematic modification of a lead compound, such as this compound, to develop specific tools for research. nih.govnih.gov By understanding the SAR of this compound, chemists can design analogues with tailored properties, such as increased potency, selectivity, or the inclusion of a reporter group for imaging studies. researchgate.net For example, an analogue might be designed to have a higher affinity for a specific receptor subtype, allowing researchers to investigate the physiological role of that particular receptor. The development of such probes is essential for dissecting complex biological pathways and validating new drug targets. nih.gov

Computational Modeling and in silico Approaches for SAR Prediction

In recent years, computational modeling and in silico techniques have become invaluable tools in drug discovery and SAR analysis. nih.govmdpi.commit.edu Molecular docking, for instance, can predict the binding orientation and affinity of this compound and its analogues within the active site of a target protein. globalresearchonline.netmdpi.comnih.govnih.govopenmedicinalchemistryjournal.com These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of this compound analogues with their biological activity. nih.govresearchgate.net These models use statistical methods to derive mathematical equations that can predict the activity of novel, untested compounds. nih.govmdpi.compreprints.org Such in silico predictions help to prioritize the synthesis of the most promising analogues, thereby saving time and resources in the research and development process. semanticscholar.orgsimplypredict.ai The integration of pharmacophore modeling further refines this process by identifying the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov

Future Research Directions and Unexplored Avenues

Discovery of Novel Biosynthetic Enzymes and Pathways

A significant frontier in Valeroidine research is the elucidation of its complete biosynthetic pathway. While preliminary studies have suggested a tropane (B1204802) alkaloid-like origin, the specific enzymatic machinery responsible for its formation remains largely unknown. Future research will likely focus on genome mining of the source organism to identify putative gene clusters encoding for the biosynthetic enzymes. Techniques such as transcriptomics and proteomics, coupled with heterologous expression of candidate genes in model organisms like Saccharomyces cerevisiae or Escherichia coli, will be instrumental in characterizing the function of these enzymes. The discovery of novel enzymes, such as unique tailoring enzymes that install the valeroyl group, could not only provide a deeper understanding of natural product biosynthesis but also offer new biocatalytic tools for synthetic chemistry.

| Potential Enzyme Class | Hypothesized Function in this compound Biosynthesis | Investigative Approach |

| Polyketide Synthase (PKS) / Nonribosomal Peptide Synthetase (NRPS) | Assembly of the core heterocyclic scaffold | Genome mining, gene knockout studies |

| Cytochrome P450 Monooxygenase | Oxidative modifications and ring formation | Heterologous expression and in vitro assays |

| Acyltransferase | Addition of the valeroyl group | Co-expression with pathway intermediates |

| Methyltransferase | Modification of the core structure | Isotope labeling studies |

Development of Advanced Synthetic Methodologies with Improved Efficiency and Selectivity

The development of more efficient and selective synthetic routes to this compound and its analogs is a critical area of future research. Current synthetic strategies, while successful, often involve lengthy reaction sequences and produce modest yields. Future efforts will likely focus on the development of novel catalytic methods to streamline the synthesis. For instance, the application of asymmetric catalysis could provide better control over stereochemistry, which is crucial for biological activity. Furthermore, the exploration of flow chemistry techniques could enable safer, more scalable, and higher-yielding production of this compound. The development of such methodologies would not only facilitate the synthesis of this compound for further biological studies but also open avenues for the creation of a diverse library of analogs with potentially enhanced properties.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High stereoselectivity, reduced need for chiral resolution | Development of novel chiral ligands and catalysts |

| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of reactor design and reaction conditions |

| C-H Activation | More direct and atom-economical bond formation | Discovery of selective catalysts for late-stage functionalization |

| Biocatalysis | Environmentally friendly and highly selective transformations | Engineering of enzymes for specific synthetic steps |

Identification of New Molecular Targets and Elucidation of Intricate Mechanisms of Action

A deeper understanding of the biological effects of this compound requires the identification of its specific molecular targets. nih.govresearchgate.net Unbiased screening approaches, such as chemical proteomics using affinity-based probes derived from this compound, could be employed to isolate and identify its binding partners in complex biological systems. Once potential targets are identified, further validation using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be necessary to characterize the binding affinity and kinetics. Elucidating the mechanism of action will involve a combination of in vitro biochemical assays and cell-based studies to understand how this compound modulates the function of its targets and the downstream cellular consequences. nih.govresearchgate.net

| Approach | Description | Expected Outcome |

| Chemical Proteomics | Use of a this compound-based affinity probe to pull down interacting proteins from cell lysates. | Identification of direct molecular targets. |

| Genetic Screening | High-throughput screening of knockout or knockdown libraries to identify genes that modulate sensitivity to this compound. | Uncovering genetic pathways affected by this compound. |

| Computational Modeling | In silico docking of this compound to predicted binding sites on potential target proteins. nih.gov | A structural basis for the interaction and guidance for analog design. |

Application of this compound as a Chemical Probe in Biological Systems Research

With its unique structure and biological activity, this compound has the potential to be developed into a valuable chemical probe for studying complex biological processes. nih.govnih.gov To be an effective probe, this compound or its derivatives should exhibit high affinity and selectivity for its molecular target. nih.gov Future research in this area will involve the rational design and synthesis of this compound analogs that can be tagged with reporter groups, such as fluorophores or biotin, without compromising their biological activity. These probes could then be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of its target, and in activity-based protein profiling to study the functional state of enzyme families. escholarship.orgresearchgate.net

| Probe Type | Reporter Tag | Potential Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Live-cell imaging of target localization and dynamics. researchgate.net |

| Affinity Probe | Biotin, Desthiobiotin | Pull-down experiments for target identification and validation. |

| Photoaffinity Probe | Benzophenone, Diazirine | Covalent labeling of target proteins for more robust identification. |

Systems Biology Approaches to Understand this compound's Role in Natural Environments

Understanding the ecological role of this compound in its natural environment is a largely unexplored but important area of research. Systems biology approaches can provide a holistic view of how this compound influences the interactions between its producing organism and other organisms in its ecosystem. researchgate.net This could involve metabolomic and transcriptomic profiling of the producing organism and co-cultured species in the presence and absence of this compound. Such studies could reveal whether this compound acts as a signaling molecule, a defense compound, or has other, yet unknown, ecological functions. This knowledge would not only enrich our understanding of chemical ecology but could also provide insights into new potential applications for this compound. researchgate.net

| Omics Approach | Data Generated | Potential Insights |

| Metabolomics | Comprehensive profile of small molecule metabolites. | Changes in metabolic pathways in response to this compound. |

| Transcriptomics | Global analysis of gene expression. | Identification of genes and pathways regulated by this compound. |

| Proteomics | Large-scale study of proteins. | Changes in protein abundance and post-translational modifications. |

常见问题

Q. How can novel this compound derivatives be prioritized for further study amid limited resources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。